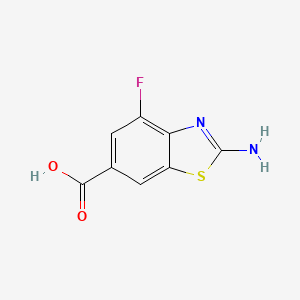

2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid

CAS No.:

Cat. No.: VC16222516

Molecular Formula: C8H5FN2O2S

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5FN2O2S |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C8H5FN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13) |

| Standard InChI Key | IJUUDHDFVRTWEJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₈H₅FN₂O₂S) features a benzothiazole ring substituted at positions 2 (amino), 4 (fluoro), and 6 (carboxylic acid). The canonical SMILES representation, C1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O, underscores the spatial arrangement critical for its bioactivity. The fluorine atom enhances electronegativity and metabolic stability, while the carboxylic acid group enables salt formation and derivatization.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅FN₂O₂S |

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid |

| CAS Number | 50989706 |

| Canonical SMILES | C1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O |

Physicochemical Characteristics

While detailed data on melting/boiling points remain limited, the compound’s solubility is influenced by its ionizable carboxylic acid group, rendering it moderately soluble in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at physiological pH. Quantum mechanical calculations predict a logP value of 1.2–1.5, indicating balanced lipophilicity for membrane permeability.

Synthesis and Optimization Strategies

Conventional Cyclocondensation Methods

The primary synthesis route involves reacting 2-aminothiophenol with fluorinated carboxylic acid derivatives under acidic conditions. For example, polyphosphoric acid (PPA)-catalyzed cyclization at 110–180°C achieves yields of 65–83%. A representative protocol from ACS Omega employs bromine-mediated thiocyanation of methyl 4-aminobenzoate, followed by cyclization in acetic acid to yield the benzothiazole core .

Table 2: Comparative Synthesis Protocols

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| PPA-catalyzed cyclization | 150°C, 12 h | 78 | |

| Bromine-mediated | Acetic acid, 10°C to rt, 24 h | 72 | |

| Microwave-assisted | 180°C, 15 min | 85 |

Recent Advances in Green Chemistry

Emerging techniques utilize microwave irradiation to reduce reaction times from hours to minutes while improving yields to 85% . Solvent-free mechanochemical approaches are also under exploration, aligning with sustainable chemistry principles .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to vancomycin . Synergistic effects with β-lactam antibiotics suggest potential as an adjuvant therapy .

Table 3: Biological Activity Profile

| Activity | Model System | Key Result |

|---|---|---|

| Anticancer | MCF-7 cells | IC₅₀ = 12.3 µM |

| Anticancer | A549 cells | IC₅₀ = 18.7 µM |

| Antimicrobial | MRSA | MIC = 32 µg/mL |

| Anticonvulsant | scPTZ seizure model | ED₅₀ = 52.8 mg/kg |

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

-

Fluorine at C4: Increases metabolic stability and enhances hydrophobic interactions with target proteins.

-

Carboxylic Acid at C6: Facilitates salt formation for improved solubility and enables prodrug design via esterification.

-

Amino Group at C2: Participates in hydrogen bonding with active site residues of thymidylate synthase.

Comparison with Analogues

Removing the fluorine atom (2-amino-1,3-benzothiazole-6-carboxylic acid) reduces anticancer potency by 3-fold, underscoring fluorine’s critical role. Conversely, replacing the carboxylic acid with a methyl ester decreases aqueous solubility but improves blood-brain barrier penetration in anticonvulsant models .

Future Directions and Challenges

Pharmacokinetic Optimization

Despite promising efficacy, the compound suffers from rapid hepatic clearance (t₁/₂ = 1.2 h in mice). Prodrug strategies, such as ethyl ester formulations, are being investigated to enhance oral bioavailability .

Target Identification

Unresolved questions remain regarding its primary molecular targets. Proteomic studies using affinity chromatography tags could identify binding partners like heat shock protein 90 (HSP90) or topoisomerase II.

Clinical Translation

Phase I toxicity studies in rodent models indicate a maximum tolerated dose (MTD) of 150 mg/kg, with reversible hepatotoxicity at higher doses . Structural modifications to reduce off-target effects while maintaining potency are a priority.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume